Cas no 50677-34-4 (1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine)
![1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine structure](https://ja.kuujia.com/scimg/cas/50677-34-4x500.png)
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
- Piperazine, 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-
-
- インチ: 1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
- InChIKey: UPKLOWDBOXMTTK-UHFFFAOYSA-N
- SMILES: N1(C)CCN(CC2=NN=C(C3=CC=CC=C3)O2)CC1
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3294-0029-2μmol |
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine |
50677-34-4 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F3294-0029-1mg |
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine |
50677-34-4 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
Life Chemicals | F3294-0029-2mg |
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine |
50677-34-4 | 90%+ | 2mg |
$88.5 | 2023-07-28 |
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazineに関する追加情報
Introduction to 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS No. 50677-34-4)
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, identified by its CAS number 50677-34-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, which is well-known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of a 5-phenyl-1,3,4-oxadiazole moiety in its structure introduces additional functional groups that enhance its pharmacological potential, making it a subject of intense study for its potential therapeutic applications.
The chemical structure of 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine consists of a piperazine ring substituted with a methyl group at the 1-position and an alkyl chain linked to the 4-position of the piperazine ring. This alkyl chain further extends to a 5-phenyl-1,3,4-oxadiazole group, which is a heterocyclic compound known for its stability and reactivity. The combination of these structural features makes this compound a versatile scaffold for drug discovery and development.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been explored as a potential candidate for its ability to interact with various receptors and enzymes in the central nervous system. Its molecular structure suggests that it may possess properties similar to those of known psychotropic agents, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in treating neurological and psychiatric disorders. Research has indicated that the 5-phenyl-1,3,4-oxadiazole moiety can enhance binding affinity to specific targets in the brain. This has led to studies exploring its efficacy in models of depression, anxiety, and other cognitive disorders. The methyl substitution on the piperazine ring further modulates its pharmacokinetic properties, potentially improving bioavailability and reducing side effects.
The synthesis of 1-methyl-4-[(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]pipérazine (CAS No. 50677–34–4) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently.
Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of this compound. Molecular modeling studies have provided insights into how 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine interacts with biological targets at the molecular level. These simulations have helped researchers predict binding affinities and identify potential lead compounds for further optimization.
In preclinical studies, 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine has shown promise in animal models of neurological disorders. Its ability to modulate neurotransmitter release and receptor activity suggests that it may have therapeutic benefits comparable to existing treatments but with improved efficacy or reduced side effects. These findings have prompted further investigation into its potential as a drug candidate.
The pharmaceutical industry is increasingly focused on developing novel compounds that can address unmet medical needs. 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine represents an exciting opportunity due to its unique structural features and demonstrated biological activity. As research continues, it is expected that additional insights into its mechanism of action will emerge, paving the way for new therapeutic strategies.
From a regulatory perspective, ensuring the safety and efficacy of new compounds like CAS No 50677–34–4 is paramount. Rigorous testing protocols must be followed to evaluate their potential benefits and risks before they can be considered for clinical use. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process.
The future prospects for CAS No 50677–34–4 are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. As our understanding of neurological disorders continues to evolve, compounds like this one may play a critical role in developing innovative treatments that improve patient outcomes.
50677-34-4 (1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine) Related Products
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)




